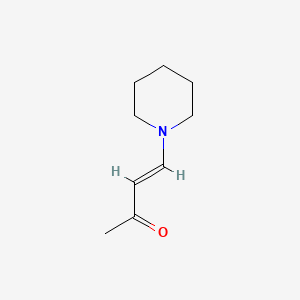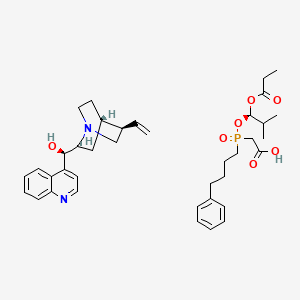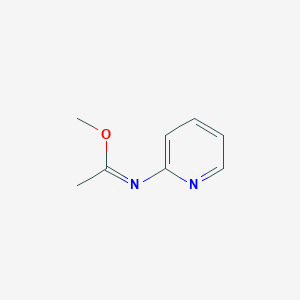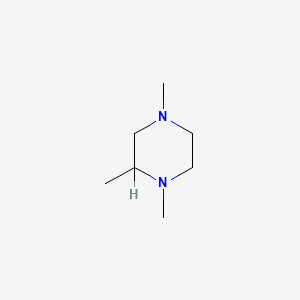
Ceramida trihexósidos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ceramide trihexoside involves intricate chemical processes. Shapiro and Acher (1978) detailed the synthesis using the Koenigs-Knorr reaction, involving specific bromides and chlorides combined with ceramide esters to produce natural ceramide trihexoside and its isomers (Shapiro & Acher, 1978).
Molecular Structure Analysis
Ceramide trihexoside's structure is characterized by a ceramide linked to a trisaccharide moiety. Kubo et al. (1992) reported a novel ceramide trihexoside from sea urchin eggs, revealing unique sugar structures within sea urchin glycosphingolipids (Kubo et al., 1992).
Chemical Reactions and Properties
Ceramide trihexosides undergo various chemical reactions, especially those involving glycosidic linkages. Hakomori et al. (1971) described the hydrolysis of the terminal galactosyl residue of ceramide trihexoside by specific α-galactosidases, illustrating the enzyme's strict substrate specificity for α-galactosides (Hakomori et al., 1971).
Physical Properties Analysis
The physical properties of ceramide trihexosides, such as solubility, phase behavior, and interaction with other biomolecules, are crucial for understanding their biological roles. However, specific studies focusing solely on the physical properties of ceramide trihexosides are limited and require further exploration.
Chemical Properties Analysis
Ceramide trihexosides exhibit a range of chemical properties due to their sphingolipid nature. The presence of ceramide gives them unique lipid characteristics, which are crucial in cellular functions. The study by Michel et al. (1997) on ceramide synthesis provides insights into the biochemical properties and significance of ceramides, including ceramide trihexosides, in cellular mechanisms (Michel et al., 1997).
Aplicaciones Científicas De Investigación
Aplicaciones Clínicas en el Análisis Biomolecular
Los ceramida trihexósidos se pueden analizar en manchas de sangre seca mediante LC/MS/MS {svg_1}. Se desarrolló un sistema de extracción monofásica único acoplado con LC/MS/MS para reducir los efectos de la matriz en el análisis de esfingolípidos {svg_2}. Este método ha demostrado una precisión y exactitud comparables a los ensayos tradicionales de esfingolípidos y se puede utilizar para monitorear el perfil lipídico en aplicaciones de investigación y clínicas {svg_3}.
Papel en el Metabolismo de Esfingolípidos
Los this compound participan en la vía metabólica de los esfingolípidos {svg_4}. El metabolismo anormal de estos compuestos se asocia con enfermedades de almacenamiento lisosomal (LSD) como Gaucher, Fabry, Tay-Sachs y Krabbe {svg_5}.
Uso en las Industrias Cosmética y Farmacéutica
Las ceramidas, que incluyen this compound, han sido ampliamente reconocidas en las industrias cosmética y farmacéutica {svg_6}. Se utilizan en diversas aplicaciones como agentes terapéuticos {svg_7}.
Papel en las Funciones Moleculares Celulares
Muchos organismos, desde microbios hasta mamíferos de orden superior, utilizan de forma nativa el metabolismo para producir esfingolípidos, incluidas las ceramidas y sus derivados, para apoyar las funciones moleculares celulares {svg_8}. Los esfingolípidos están presentes en las membranas celulares de mamíferos, plantas y levaduras para mantener la morfología de la membrana {svg_9}.
Potencial en la Producción de Ceramidas de Base Biológica
La biosíntesis de ceramidas, incluida la this compound, es una alternativa atractiva a los métodos comerciales actuales {svg_10}. Los avances en esta área demuestran el potencial sin explotar para el desarrollo posterior de vías sintéticas para mejorar la producción de ceramidas de base biológica {svg_11}.
Papel en la Muerte Celular y la Eficacia Terapéutica
Si bien los efectos de la ceramida sobre la muerte celular y la eficacia terapéutica están bien establecidos, la evidencia emergente indica que la rotación de la ceramida a esfingolípidos descendentes, como la this compound, juega un papel significativo {svg_12}.
Mecanismo De Acción
Target of Action
Ceramide trihexosides, also known as globotriaosylceramides (Gb3), are a type of globoside . They are formed by the alpha linkage of galactose to lactosylceramide, catalyzed by the enzyme A4GALT . The primary targets of ceramide trihexosides are the cells where they play a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation .
Mode of Action
Ceramide trihexosides interact with their targets by being involved in the regulation of cell growth and death . For instance, they can inhibit the activity of neuraminidase 3 (NEU3), an enzyme that catalyzes the conversion of GM3 into ceramide trihexosides (Gb3). This inhibition reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to chemotherapy .
Biochemical Pathways
Ceramide trihexosides are part of the sphingolipid metabolic pathway . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate . Ceramides and dihydroceramides, which are also part of this pathway, play pivotal roles in regulating cellular metabolism .
Pharmacokinetics
It is known that defects in the enzyme alpha-galactosidase can lead to the buildup of globotriaosylceramide, causing fabry’s disease . This suggests that the enzyme alpha-galactosidase plays a crucial role in the metabolism of ceramide trihexosides.
Result of Action
The accumulation of ceramide trihexosides can have significant effects at the molecular and cellular levels. For instance, in the case of Fabry’s disease, the buildup of globotriaosylceramide can lead to a range of symptoms, including pain, kidney dysfunction, and heart disease . On the other hand, the inhibition of ceramide trihexosides can improve the sensitivity of drug-resistant cells to chemotherapy .
Action Environment
The action, efficacy, and stability of ceramide trihexosides can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as alpha-galactosidase and NEU3, can affect the metabolism of ceramide trihexosides . Additionally, the cellular environment, including the presence of other bioactive molecules and the overall health of the cell, can also influence the action of ceramide trihexosides.
Safety and Hazards
The Cosmetic Ingredient Review (CIR) Expert Panel reviewed the safety of ceramides, which function in cosmetics primarily as hair conditioning agents and skin conditioning agents-miscellaneous . The Panel concluded that ceramides were safe in cosmetics in the present practices of use and concentration described in this safety assessment .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceramide trihexosides involves the condensation of a ceramide with two molecules of glucose followed by the addition of a galactose molecule. The synthesis can be achieved using chemical or enzymatic methods.", "Starting Materials": [ "Ceramide", "Glucose", "Galactose" ], "Reaction": [ "Step 1: Activation of ceramide with a suitable activating agent such as N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvent.", "Step 2: Addition of two molecules of glucose to the activated ceramide in the presence of a Lewis acid catalyst such as boron trifluoride etherate.", "Step 3: Addition of galactose to the intermediate product from step 2 in the presence of a suitable glycosyltransferase enzyme such as lactose synthase.", "Step 4: Purification of the product using column chromatography or other suitable methods." ] } | |
Número CAS |
71965-57-6 |
Fórmula molecular |
C60H113NO18 |
Peso molecular |
1137 (tetracosanoyl) |
Apariencia |
Unit:10 mgSolvent:nonePurity:98+%Physical solid |
Sinónimos |
CTH; Gb3; Globotriaosylceramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









